An In-depth Technical Guide to 3-Chloro-5-phenylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Chloro-5-phenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-phenylpyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a disubstituted pyridine, it belongs to a class of compounds that are integral to the structure of numerous pharmaceuticals and agrochemicals. The strategic placement of a chloro group and a phenyl ring on the pyridine core imparts unique physicochemical properties, making it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro substituent serves as a reactive handle for various cross-coupling reactions, while the phenyl group can be crucial for biological activity, often engaging in hydrophobic and π-stacking interactions with biological targets. This guide provides a comprehensive overview of 3-Chloro-5-phenylpyridine, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of 3-Chloro-5-phenylpyridine is essential for its effective use in synthesis and for the interpretation of experimental results. Below is a summary of its key properties.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-5-phenylpyridine | N/A |
| CAS Number | 292068-12-3 | [1] |
| Molecular Formula | C₁₁H₈ClN | Calculated |
| Molecular Weight | 189.64 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Spectroscopic Profile (Predicted)
While a publicly available, fully assigned spectrum for 3-Chloro-5-phenylpyridine is not readily found, its spectral characteristics can be predicted based on the analysis of closely related compounds such as 3-phenylpyridine and 3-chloropyridine.[2][3]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.8 ppm (d, 1H): Proton at position 2 of the pyridine ring.
-
δ ~8.6 ppm (d, 1H): Proton at position 6 of the pyridine ring.
-
δ ~7.9 ppm (t, 1H): Proton at position 4 of the pyridine ring.
-
δ ~7.6-7.4 ppm (m, 5H): Protons of the phenyl ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-147 ppm: Carbons at positions 2 and 6 of the pyridine ring.
-
δ ~138-135 ppm: Quaternary carbons of the pyridine and phenyl rings.
-
δ ~130-127 ppm: Carbons of the phenyl ring.
-
δ ~125 ppm: Carbon at position 4 of the pyridine ring.
Mass Spectrometry (EI):
-
m/z (M⁺): 189/191 (in a ~3:1 ratio due to the chlorine isotopes ³⁵Cl and ³⁷Cl).
-
Key Fragmentation Pattern: Loss of Cl (m/z 154), and fragmentation of the pyridine and phenyl rings.
Synthesis of 3-Chloro-5-phenylpyridine
The construction of the biaryl linkage in 3-Chloro-5-phenylpyridine is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are the most prominent methods, offering high yields and broad functional group tolerance.
Suzuki-Miyaura Coupling: A Preferred Route
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[4] In the context of 3-Chloro-5-phenylpyridine synthesis, this reaction would involve the coupling of a substituted pyridine with a phenylboronic acid derivative. A likely synthetic route would be the reaction of 3,5-dichloropyridine with phenylboronic acid. The regioselectivity of this reaction is a key consideration. Generally, the chlorine at the 3-position of a pyridine ring is less reactive than one at the 2- or 4-position. However, in a 3,5-disubstituted pyridine, the electronic environment can allow for selective coupling.
Below is a representative experimental protocol adapted from a similar synthesis of 3,5-dichloro-2-arylpyridines.[5]
Reaction: 3,5-Dichloropyridine + Phenylboronic Acid → 3-Chloro-5-phenylpyridine
Materials:
-
3,5-Dichloropyridine
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3,5-dichloropyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Flush the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Chloro-5-phenylpyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water allows for the dissolution of both the organic substrates and the inorganic base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling
The Negishi coupling provides an alternative route, utilizing an organozinc reagent.[6] This method can be advantageous when the Suzuki-Miyaura coupling is sluggish or when the required boronic acid is unstable. The synthesis would involve the preparation of a phenylzinc reagent (e.g., from bromobenzene and activated zinc) followed by its palladium-catalyzed reaction with 3,5-dichloropyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 3-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a chlorine atom at the 3-position further enhances its utility as a synthetic intermediate.
-
As a Building Block: 3-Chloro-5-phenylpyridine serves as a versatile starting material. The chlorine atom can be displaced by various nucleophiles or can participate in further cross-coupling reactions, allowing for the introduction of diverse functional groups. This enables the generation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Bioisosteric Replacement: The phenylpyridine moiety can act as a bioisostere for other aromatic systems, such as biphenyl or naphthalene, in known active compounds. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Potential Therapeutic Areas: Phenylpyridine derivatives have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents: Many kinase inhibitors incorporate pyridine-based scaffolds.
-
Anti-inflammatory agents: Targeting enzymes such as cyclooxygenases (COX).
-
Central Nervous System (CNS) active agents: Modulating neurotransmitter receptors.
-
Antimicrobial and Antiviral agents: The heterocyclic nature of the molecule lends itself to interactions with microbial enzymes and proteins.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-5-phenylpyridine is not widely available, its handling precautions can be inferred from data on structurally similar compounds like 3-chloropyridine.[7]
-
General Hazards: Assumed to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-5-phenylpyridine is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies like the Suzuki-Miyaura and Negishi reactions. The phenylpyridine core, combined with the reactive chloro group, provides a versatile platform for the development of novel molecules with a wide spectrum of biological activities. As the demand for new and effective therapeutic agents continues to grow, the importance of such well-defined and functionalized intermediates is poised to increase, making 3-Chloro-5-phenylpyridine a compound of continued interest for researchers and scientists in the pharmaceutical industry.
References
-
Royal Society of Chemistry. (2019). Electronic supplementary information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-5-phenylpyridazine. PubChem Compound Database. Retrieved from [Link]
-
National Institutes of Health. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Vasin, V. A., Razin, V. V., & Zherebtsov, D. A. (2015). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 20(11), 20438–20448. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
Sources
- 1. 3-CHLORO-5-PHENYLPYRIDINE | 292068-12-3 [chemicalbook.com]
- 2. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
